molecular formula C10H30O4 B1665534 Dicyclohexyl adipate CAS No. 849-99-0

Dicyclohexyl adipate

Cat. No.: B1665534
CAS No.: 849-99-0
M. Wt: 310.4 g/mol
InChI Key: UTGUHFOMNVLJSL-UHFFFAOYSA-N
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Description

Dicyclohexyl adipate is an organic compound with the chemical formula C18H30O4. It is an ester derived from adipic acid and cyclohexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials. It is also utilized in various industrial applications due to its chemical stability and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl adipate can be synthesized through the esterification of adipic acid with cyclohexanol. The reaction typically involves heating adipic acid and cyclohexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The general reaction is as follows:

Adipic Acid+2CyclohexanolDicyclohexyl Adipate+Water\text{Adipic Acid} + 2 \text{Cyclohexanol} \rightarrow \text{this compound} + \text{Water} Adipic Acid+2Cyclohexanol→Dicyclohexyl Adipate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with phase-transfer catalysis to enhance the reaction rate and yield. For example, the use of methyl trioctyl ammonium chloride as a phase-transfer catalyst can achieve a 90-95% conversion rate at temperatures between 80-90°C over 90-120 minutes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl adipate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and a catalyst, this compound can be hydrolyzed back into adipic acid and cyclohexanol. This reaction is often catalyzed by acids or bases.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol. For example, this compound can react with methanol to form methyl adipate and cyclohexanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Transesterification: Alcohols such as methanol or ethanol, often in the presence of a catalyst like sodium methoxide.

Major Products

    Hydrolysis: Adipic acid and cyclohexanol.

    Transesterification: Methyl adipate (or other esters) and cyclohexanol.

Scientific Research Applications

Dicyclohexyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Employed in the formulation of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its low toxicity and biocompatibility.

    Industry: Utilized in the manufacture of coatings, adhesives, and sealants to enhance flexibility and durability.

Comparison with Similar Compounds

Similar Compounds

    Diethyl adipate: Another ester of adipic acid, but with ethyl groups instead of cyclohexyl groups.

    Dibutyl adipate: Similar structure but with butyl groups.

    Di(2-ethylhexyl) adipate: Commonly used plasticizer with longer alkyl chains.

Uniqueness

Dicyclohexyl adipate is unique due to its cyclohexyl groups, which provide a balance between flexibility and rigidity. This makes it particularly useful in applications where both properties are desired, such as in high-performance polymers and biocompatible materials.

Properties

IUPAC Name

dicyclohexyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGUHFOMNVLJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061212
Record name Dicyclohexyl adipate
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849-99-0
Record name 1,6-Dicyclohexyl hexanedioate
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Record name Adipic acid dicyclohexyl ester
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Record name Hexanedioic acid, 1,6-dicyclohexyl ester
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Record name Dicyclohexyl adipate
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Record name Dicyclohexyl adipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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